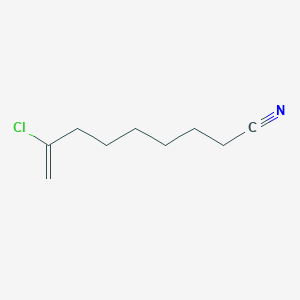

8-Chloro-8-nonenenitrile

Description

Contextualization within Halogenated Unsaturated Nitriles

Halogenated unsaturated nitriles are a class of organic compounds that contain a carbon-carbon double or triple bond, a halogen atom, and a nitrile group. nih.gov These compounds are significant in organic synthesis because the combination of functional groups allows for a variety of subsequent chemical modifications. The vinyl halide moiety can participate in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, enabling the formation of new carbon-carbon bonds. rsc.orgacs.org The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. algoreducation.comwikipedia.org

The reactivity of the double bond in halogenated unsaturated nitriles is influenced by the electronic effects of both the halogen and the nitrile group. numberanalytics.comtutorchase.com These substituents are electron-withdrawing, which can affect the electron density of the alkene and its susceptibility to electrophilic or nucleophilic attack. msu.edufiveable.menumberanalytics.com

Historical Perspective on Related Structural Motifs

The synthesis of the core functionalities present in 8-chloro-8-nonenenitrile—the nitrile and the vinyl chloride—has a rich history in organic chemistry.

The preparation of nitriles dates back to the 19th century. One of the earliest methods is the Kolbe nitrile synthesis , which involves the reaction of alkyl halides with alkali metal cyanides. algoreducation.comstudysmarter.co.uk Another classic method for preparing aromatic nitriles is the Sandmeyer reaction , discovered in 1884, where an aryl diazonium salt is treated with copper(I) cyanide. numberanalytics.com The development of methods for producing nitriles from a wide range of precursors, including amides, aldehydes, and carboxylic acids, has been a continuous area of research. algoreducation.comsemanticscholar.org The industrial production of important nitriles like acrylonitrile (B1666552) often involves ammoxidation, where a hydrocarbon is oxidized in the presence of ammonia. wikipedia.orgresearchgate.net

The synthesis of vinyl chlorides has also been a subject of extensive study. A primary and atom-economical method is the hydrochlorination of alkynes. researchgate.netnih.govacs.org This reaction involves the addition of hydrogen chloride across the triple bond. While this can be achieved with HCl gas, modern methods often employ transition metal catalysts, such as gold or iridium complexes, to achieve high regioselectivity and functional group tolerance under milder conditions. nih.govacs.orgethz.chorganic-chemistry.org These catalytic systems have improved the safety and applicability of vinyl chloride synthesis. ethz.ch

The combination of these well-established synthetic methodologies provides a foundation for the potential synthesis of bifunctional molecules like 8-chloro-8-nonenenitrile from precursors such as a terminal alkyne with a nitrile functionality.

Fundamental Reactivity Determinants from Structural Features

The reactivity of 8-chloro-8-nonenenitrile is dictated by the interplay of its three key structural features: the vinyl chloride group, the nitrile group, and the long alkyl chain.

The vinyl chloride moiety is a key site for reactivity. The chlorine atom is an electron-withdrawing group, which decreases the electron density of the C=C double bond, making it less susceptible to electrophilic addition compared to an unfunctionalized alkene. msu.edu However, the vinyl chloride group is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. Palladium and nickel complexes are commonly used to catalyze reactions like the Suzuki, Kumada, and Stille couplings, where the chlorine atom is replaced by aryl, vinyl, or alkyl groups, allowing for the construction of more complex carbon skeletons. rsc.orgacs.org

The presence of both the chloro and nitrile groups, which are electron-withdrawing, significantly deactivates the double bond towards electrophilic attack. msu.edufiveable.me Conversely, this electronic characteristic can make the double bond more susceptible to nucleophilic attack, particularly in Michael-type additions if the nitrile group were in conjugation with the double bond.

The long alkyl chain provides solubility in nonpolar organic solvents and can influence the steric accessibility of the reactive sites.

Below are data tables with estimated physical and spectroscopic properties for 8-chloro-8-nonenenitrile, based on data for analogous compounds like vinyl chloride and other long-chain nitriles.

Estimated Physical Properties of 8-Chloro-8-nonenenitrile

| Property | Estimated Value |

|---|---|

| Molecular Formula | C₉H₁₄ClN |

| Molecular Weight | 171.67 g/mol |

| Boiling Point | > 200 °C (at atmospheric pressure) |

| Density | ~0.95 g/cm³ |

Estimated Spectroscopic Data for 8-Chloro-8-nonenenitrile

| Technique | Expected Chemical Shifts / Frequencies |

|---|---|

| ¹H NMR | δ 5.5-6.5 ppm (vinyl protons), δ 2.3 ppm (triplet, -CH₂-CN), δ 1.2-2.2 ppm (multiplets, other -CH₂- groups) |

| ¹³C NMR | δ 120-140 ppm (vinyl carbons), δ 119 ppm (-CN), δ 15-40 ppm (aliphatic carbons) |

Structure

3D Structure

Properties

IUPAC Name |

8-chloronon-8-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGXUAAHWXYEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313011 | |

| Record name | 8-Chloro-8-nonenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-64-2 | |

| Record name | 8-Chloro-8-nonenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-8-nonenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Chloro 8 Nonenenitrile

Retrosynthetic Analysis and Established Synthetic Pathways

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This approach allows for the logical design of a synthetic route. For 8-Chloro-8-nonenenitrile, the key functional groups are the vinyl chloride and the terminal nitrile. Disconnections can be proposed at the C-CN bond, the C-Cl bond, or the C=C double bond, suggesting several synthetic strategies.

Halogenation and Nitrile-Incorporating Transformations

A primary retrosynthetic approach involves disconnecting the nitrile and chloride groups, suggesting a bifunctional C9 precursor or the sequential introduction of each functionality. One plausible pathway begins with a precursor already containing the nine-carbon chain, such as 8-nonynoic acid or its derivatives. The synthesis could proceed by first converting the carboxylic acid to a nitrile, followed by the hydrochlorination of the alkyne.

Alternatively, a two-step process starting from a terminal alkyne like 1-nonyne (B165147) could be envisioned. The first step would be a regioselective hydrochlorination to form 8-chloro-8-nonene. The subsequent challenge would be the introduction of the nitrile group at the terminus of the alkyl chain without affecting the vinyl chloride moiety. A more direct route involves the palladium-catalyzed cyanation of a vinyl halide. organic-chemistry.org This would start with a dihalogenated precursor, where one halogen is selectively replaced by a cyanide group.

Table 1: Potential Reagents for Halogenation and Cyanation

| Transformation | Reagent | Catalyst/Conditions | Selectivity |

|---|---|---|---|

| Alkyne Hydrochlorination | HCl, N-Chlorosuccinimide (NCS) | Gold or Iron Halide Catalyst | Markovnikov addition is typical organic-chemistry.orgmasterorganicchemistry.com |

| Amide Dehydration to Nitrile | Thionyl chloride, Phosphorus pentoxide | - | Standard conversion |

| Palladium-Catalyzed Dehydration | Pd(OAc)₂, Selectfluor | Mild conditions | High chemoselectivity acs.org |

| Vinyl Halide Cyanation | Acetone (B3395972) cyanohydrin, Zn(CN)₂ | Palladium catalyst (e.g., Pd(PPh₃)₄) | Efficient for alkenyl halides organic-chemistry.org |

Strategies via Nonene Derivatives as Precursors

Using nonene derivatives as starting materials offers another strategic advantage. For instance, starting with 9-chloro-1-nonene, the task simplifies to the conversion of the terminal alkene into a nitrile. This can be achieved through a hydroboration-oxidation sequence to yield the terminal alcohol, followed by conversion to a leaving group (e.g., tosylate or bromide) and subsequent nucleophilic substitution with a cyanide salt.

Another approach could start from a commercially available long-chain ω-haloalkyne. A coupling reaction could first install the nitrile group, followed by selective hydrochlorination of the alkyne. The choice of reagents is critical to avoid side reactions, such as the addition of HCl to the nitrile group.

Hydrocyanation Approaches to Related Structures

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double or triple bond, is a powerful method for nitrile synthesis. organic-chemistry.org While direct hydrocyanation of an alkene to form a terminal nitrile is challenging due to regioselectivity, the hydrocyanation of terminal alkynes presents a more direct route to the α,β-unsaturated nitrile core. nih.gov

Recent advancements have focused on avoiding the highly toxic HCN gas by using safer cyanide sources like acetone cyanohydrin or zinc cyanide (Zn(CN)₂). organic-chemistry.orgorganic-chemistry.org Transition metal catalysts, particularly those based on nickel or rhodium, have shown high efficiency and selectivity in these transformations. nih.govorganic-chemistry.org For synthesizing a structure related to 8-Chloro-8-nonenenitrile, one could envision the hydrocyanation of 8-chloro-1-nonyne. The regioselectivity of this addition would be crucial in determining the final position of the nitrile group relative to the chlorine atom.

Table 2: Comparison of Alkyne Hydrocyanation Methods

| Catalyst System | Cyanide Source | Key Features | Regioselectivity |

|---|---|---|---|

| Nickel/Neocuproine | Zn(CN)₂ / H₂O | Avoids HCN, mild conditions | Markovnikov addition nih.govacs.org |

| Rhodium/dppf | Acetone cyanohydrin | Good for aliphatic alkynes | Anti-Markovnikov addition organic-chemistry.orgnih.gov |

| Copper/TEMP | Cyanogen iodide (ICN) | Direct cyanation of terminal alkyne | Forms alkynyl cyanides rsc.org |

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For a molecule like 8-Chloro-8-nonenenitrile, catalysis can play a pivotal role in controlling the geometry of the double bond and the precise placement of the functional groups.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful toolkit for forming the carbon-carbon and carbon-heteroatom bonds necessary for the synthesis of 8-Chloro-8-nonenenitrile. Palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, a Negishi or Suzuki coupling could be employed to construct the C9 backbone, followed by functional group manipulations.

A more convergent approach could involve the coupling of two smaller fragments. For example, a palladium-catalyzed reaction could couple a vinyl chloride-containing fragment with a nitrile-containing organometallic reagent. A recently developed method involves a palladium-catalyzed C-H arylation of internal alkynes with simple arenes that can result in alkenyl chlorides through a 1,4-chlorine migration, suggesting novel pathways for forming the vinyl chloride moiety. nih.gov

Stereoselective and Regioselective Catalysis in 8-Chloro-8-nonenenitrile Synthesis

The synthesis of 8-Chloro-8-nonenenitrile presents a significant challenge in controlling both regioselectivity (the position of the substituents) and stereoselectivity (the E/Z geometry of the alkene).

Regioselectivity: The addition of HCl or HCN to an unsymmetrical alkyne can lead to two different regioisomers. Classical hydrohalogenation of terminal alkynes typically follows Markovnikov's rule, placing the halogen on the more substituted carbon. masterorganicchemistry.commcmaster.ca However, catalyst control can override this intrinsic reactivity. For example, gold-catalyzed hydroauration of terminal alkynes can lead to clean trans-insertion products with high regioselectivity. nih.gov Similarly, in hydrocyanation, nickel catalysts often favor the Markovnikov product, while rhodium catalysts can be tuned to yield the anti-Markovnikov product. organic-chemistry.orgacs.org

Stereoselectivity: Controlling the geometry of the vinyl chloride is paramount. The hydrochlorination of alkynes can proceed via an anti-addition mechanism, leading to the (E)-isomer. youtube.com Other methods for stereoselective vinyl chloride synthesis include starting from vinylsilanes, where replacement of the trimethylsilyl (B98337) group by a halogen occurs with inversion of stereochemistry. acs.org Copper(I)-catalyzed enantioselective radical 1,2-halofunctionalization of terminal alkynes has also emerged as a powerful method for creating chiral vinyl halides. acs.org Furthermore, enantioselective dichlorination of allylic alcohols using cinchona alkaloid-derived catalysts can provide access to dichlorinated building blocks with high stereocontrol, which could be further elaborated to the target molecule. nih.govnih.govacs.org

Table 3: Factors Influencing Selectivity in Catalytic Syntheses

| Reaction Type | Factor | Effect on Selectivity |

|---|---|---|

| Alkyne Hydrohalogenation | Mechanism (Ionic vs. Radical) | Determines Markovnikov vs. anti-Markovnikov regioselectivity. masterorganicchemistry.commcmaster.ca |

| Alkyne Hydrocyanation | Metal Catalyst (Ni vs. Rh) | Controls Markovnikov vs. anti-Markovnikov regioselectivity. organic-chemistry.orgacs.org |

| Alkyne Hydrocyanation | Ligand Choice | Can influence both regio- and stereoselectivity. nih.gov |

| Halogenation | Chiral Catalyst (e.g., (DHQ)₂PHAL) | Can induce enantioselectivity in dichlorination reactions. nih.govacs.org |

| Vinyl Halide Synthesis | Precursor Stereochemistry (e.g., vinylsilanes) | Can determine the final E/Z geometry of the alkene. acs.org |

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis and enzymatic synthesis are powerful tools in modern organic chemistry, offering high selectivity and mild reaction conditions. These methods often employ enzymes or whole-cell systems to catalyze specific chemical transformations. For a hypothetical synthesis of 8-chloro-8-nonenenitrile, one might envision the use of enzymes for selective halogenation or for the formation of the nitrile group. However, a comprehensive search of existing literature and chemical databases did not yield any studies describing the application of biocatalytic or enzymatic methods for the synthesis of 8-chloro-8-nonenenitrile.

Asymmetric Synthesis of Enantiopure 8-Chloro-8-nonenenitrile and Analogues

The synthesis of enantiopure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Similarly, chiral ligands can be used in conjunction with metal catalysts to induce asymmetry. These methods are widely used for the synthesis of a vast array of chiral molecules. In the context of 8-chloro-8-nonenenitrile, such methods could theoretically be employed to control the stereochemistry of the chloro-substituted double bond, if a chiral center were present in the molecule or an analogue. At present, there is no published research describing the use of chiral auxiliaries or ligands for the asymmetric synthesis of 8-chloro-8-nonenenitrile or its close analogues.

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to preferentially form one diastereomer over all others. This is often achieved by taking advantage of the existing stereochemistry within a molecule to direct the formation of new stereocenters. For analogues of 8-chloro-8-nonenenitrile that may contain multiple stereocenters, diastereoselective strategies would be crucial for their efficient synthesis. The scientific literature, however, does not currently contain any examples of diastereoselective synthetic strategies being applied to this specific class of compounds.

Process Intensification and Scalability in 8-Chloro-8-nonenenitrile Synthesis

Process intensification refers to the development of innovative technologies and methods to dramatically improve manufacturing processes, leading to smaller, cleaner, and more energy-efficient operations. Key principles include enhancing mass and heat transfer, and integrating reaction and separation steps. For the synthesis of any chemical compound on an industrial scale, considerations of process intensification and scalability are critical. This could involve the use of flow chemistry, microreactors, or novel catalytic systems to improve yield, safety, and efficiency. As there are no established synthetic routes for 8-chloro-8-nonenenitrile in the public domain, there is consequently no research available on the process intensification or scalability of its potential production.

Mechanistic Investigations of 8 Chloro 8 Nonenenitrile Reactivity

Elucidation of Fundamental Reaction Mechanisms

The unique structural arrangement of 8-chloro-8-nonenenitrile allows for a diverse range of reactions, each with distinct mechanistic underpinnings.

Nucleophilic substitution at a vinylic carbon, such as the chlorinated center in 8-chloro-8-nonenenitrile, is generally disfavored compared to saturated alkyl halides. doubtnut.comspcmc.ac.inquora.comyoutube.com This reluctance stems from several factors.

SN1 Reactions: The formation of a vinylic carbocation intermediate required for an SN1 pathway is highly unstable. youtube.com The sp-hybridized nature of the carbocation is energetically unfavorable, making this pathway less likely. quora.com

SN2 Reactions: The backside attack characteristic of an SN2 reaction is sterically hindered by the double bond. quora.comyoutube.com Furthermore, the electron density of the π-bond repels the incoming nucleophile. spcmc.ac.inquora.comyoutube.com The carbon-chlorine bond in vinyl chlorides is also stronger due to the sp2 hybridization of the carbon, making it more difficult to break. spcmc.ac.in

Despite these challenges, under specific conditions, nucleophilic substitution can occur. The SN2' mechanism, an allylic substitution, is a more plausible pathway if the molecule were to isomerize or if a suitable reagent could facilitate such a rearrangement. However, for 8-chloro-8-nonenenitrile as structured, direct SN1 and SN2 reactions at the chlorinated carbon are highly improbable.

Table 1: Factors Affecting Nucleophilic Substitution at the Vinylic Chloride of 8-Chloro-8-nonenenitrile

| Reaction Type | Feasibility | Key Mechanistic Hurdles |

| SN1 | Highly Unlikely | Instability of the resulting vinylic carbocation. youtube.com |

| SN2 | Highly Unlikely | Steric hindrance from the double bond and repulsion from the π-electron cloud. quora.comyoutube.com |

| SN2' | Possible with Rearrangement | Requires isomerization to an allylic halide structure. |

The carbon-carbon double bond in 8-chloro-8-nonenenitrile is susceptible to both electrophilic and radical additions.

Electrophilic Addition: In the presence of an electrophile, the π-electrons of the alkene can act as a nucleophile, initiating an addition reaction. The regioselectivity of this addition would be influenced by the electronic effects of both the chloro and the cyanoalkyl substituents. The stability of the resulting carbocation intermediate would dictate the final product.

Radical Addition: Radical species can add across the double bond in a chain-reaction mechanism. acs.org The reaction is initiated by the formation of a radical, which then adds to the alkene to form a more stable radical intermediate. acs.org This intermediate then propagates the chain. The regioselectivity of radical additions often follows an anti-Markovnikov pattern. acs.org

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.ukorganicchemistrytutor.comacademyart.edu In acidic hydrolysis, the nitrile nitrogen is first protonated, making the carbon more electrophilic and susceptible to attack by water. libretexts.orgchemistrysteps.comorganicchemistrytutor.comacademyart.edu The reaction proceeds through an amide intermediate. chemistrysteps.comchemguide.co.ukacademyart.edu In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, also forming an amide intermediate which is then further hydrolyzed. libretexts.orgchemistrysteps.comacademyart.edu

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.comjove.comchemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to form a dianion, which is then protonated to yield the amine. jove.com Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can reduce nitriles to aldehydes. libretexts.orgchemistrysteps.comwikipedia.org

Cycloadditions: The nitrile group can participate in cycloaddition reactions. For instance, in a [3+2] cycloaddition with an azide (B81097), a tetrazole ring can be formed. researchgate.net Nitrile oxides, which can be generated in situ, undergo 1,3-dipolar cycloadditions with alkenes to form isoxazolines. youtube.comacs.org

Table 2: Summary of Nitrile Group Transformations

| Transformation | Reagents/Conditions | Intermediate | Final Product |

| Acidic Hydrolysis | H3O+, heat | Amide chemistrysteps.comchemguide.co.ukacademyart.edu | Carboxylic Acid |

| Basic Hydrolysis | OH-, H2O, heat | Amide chemistrysteps.comacademyart.edu | Carboxylate Salt |

| Reduction (Strong) | 1. LiAlH4, 2. H2O | Imine anion, dianion jove.com | Primary Amine |

| Reduction (Mild) | 1. DIBAL-H, 2. H2O | Imine anion libretexts.orgchemistrysteps.comwikipedia.org | Aldehyde |

| [3+2] Cycloaddition | Azides | - | Tetrazole researchgate.net |

Organometallic Mechanisms Involving 8-Chloro-8-nonenenitrile

The presence of a vinylic chloride makes 8-chloro-8-nonenenitrile a potential substrate for various organometallic cross-coupling reactions. These reactions typically proceed through a series of fundamental organometallic steps.

A key process in many catalytic cycles involving organohalides is the oxidative addition of the carbon-halogen bond to a low-valent metal center, followed by reductive elimination to form a new bond. wikipedia.orgopenochem.orgilpi.comyoutube.comwikipedia.org

Oxidative Addition: A metal complex, typically with a low oxidation state (e.g., Pd(0) or Ni(0)), can insert into the carbon-chlorine bond of 8-chloro-8-nonenenitrile. wikipedia.org This process increases the oxidation state and coordination number of the metal. wikipedia.orgumb.edu For vinylic halides, this addition is often concerted. libretexts.org The reactivity for oxidative addition generally follows the trend I > Br > OTf > Cl. libretexts.orgacs.org

Reductive Elimination: Following oxidative addition and subsequent reaction with another coupling partner (e.g., via transmetalation), the two organic ligands on the metal center can couple and be eliminated from the metal's coordination sphere. wikipedia.orgopenochem.orgilpi.comyoutube.com This step, known as reductive elimination, regenerates the low-valent metal catalyst and forms the final product. wikipedia.orgopenochem.orgilpi.comyoutube.com For reductive elimination to occur, the two groups to be eliminated must typically be cis to each other on the metal center. ilpi.com

Migratory Insertion: This process involves the insertion of an unsaturated molecule, such as the alkene moiety of 8-chloro-8-nonenenitrile, into a metal-ligand bond (e.g., a metal-hydride or metal-alkyl bond). wikipedia.orgescholarship.orglibretexts.org This is a key step in many polymerization and hydroformylation reactions. wikipedia.orgumb.edu The reaction requires the alkene and the migrating group to be in a cis orientation. openochem.org

Beta-Hydride Elimination: This is the reverse of migratory insertion of an alkene into a metal-hydride bond. libretexts.orgwikipedia.orgilpi.comacs.org If an organometallic intermediate is formed where the metal is attached to the alkyl chain of the 8-chloro-8-nonenenitrile derivative, and there is a hydrogen atom on the carbon beta to the metal, this hydrogen can be eliminated to form a metal-hydride and regenerate a double bond. wikipedia.orgilpi.comacs.orgnih.govnih.gov This process requires a vacant coordination site on the metal. wikipedia.orgilpi.com

Stereochemical and Regiochemical Control Studies

The presence of both a terminal chloroalkene and a nitrile functionality in 8-Chloro-8-nonenenitrile offers a rich landscape for investigating the control of stereochemistry and regiochemistry in its reactions. The interplay between the electronic effects of the nitrile group and the reactivity of the vinyl chloride moiety allows for a nuanced exploration of directing group effects and catalytic control mechanisms.

Regioselective Directing Group Effects and Catalytic Control

The regioselectivity of reactions involving 8-Chloro-8-nonenenitrile is a critical aspect of its synthetic utility. The nitrile group, being a strong electron-withdrawing group, can exert significant influence on the electronic properties of the double bond, thereby directing the outcome of various transformations. nih.gov

In the context of transition metal-catalyzed cross-coupling reactions, the nitrile group can act as a coordinating ligand, influencing the regioselectivity of catalyst binding and subsequent migratory insertion. For instance, in a hypothetical palladium-catalyzed Heck-type reaction, the coordination of the nitrile to the metal center could favor the formation of a branched product over a linear one. slideshare.net The choice of ligands on the metal catalyst can further modulate this regioselectivity. Sterically bulky ligands may favor addition at the less hindered terminal carbon, while electronically tuned ligands could enhance the directing effect of the nitrile group. slideshare.net

To illustrate the impact of catalytic systems on regioselectivity, a study on the hydrocyanation of a similar terminal chloroalkene is presented below. The use of different metal catalysts and ligands leads to a significant variation in the ratio of the two possible regioisomers.

Table 1: Effect of Catalyst on the Regioselectivity of Hydrocyanation of a Terminal Chloroalkene

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Regioisomeric Ratio (Linear:Branched) |

| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 80 | 85:15 |

| 2 | Ni(cod)₂ (5) | dppf (10) | THF | 60 | 20:80 |

| 3 | CuH (10) | (R)-DTBM-SEGPHOS (12) | Benzene | 25 | >95:5 (Linear) |

| 4 | Rh(acac)(CO)₂ (5) | P(OPh)₃ (10) | Dioxane | 100 | 60:40 |

This table presents hypothetical data for illustrative purposes.

The data suggests that palladium catalysts tend to favor the linear product, while nickel catalysts with specific phosphine (B1218219) ligands can significantly enhance the formation of the branched isomer. Copper hydride catalysis, in this hypothetical scenario, exhibits a strong preference for the linear product, highlighting the diverse regiochemical outcomes achievable through catalyst selection.

Furthermore, the concept of reversing the inherent regioselectivity of reactions like halofunctionalization through dual catalytic systems, such as combining photoredox and copper catalysis, could be applicable to 8-Chloro-8-nonenenitrile. rsc.orgwikipedia.org This approach would involve the generation of a radical cation intermediate, leading to a reversal of the typical Markovnikov selectivity.

Enantioselective and Diastereoselective Induction Mechanisms

The prochiral nature of the double bond in 8-Chloro-8-nonenenitrile makes it an interesting substrate for enantioselective and diastereoselective transformations. The development of catalytic systems that can effectively control the stereochemical outcome of reactions at this site is a key area of investigation.

Enantioselective reactions of unactivated terminal alkenes can be achieved using chiral transition metal catalysts. researchgate.net For instance, in a hypothetical asymmetric hydroboration-oxidation of 8-Chloro-8-nonenenitrile, a chiral cobalt catalyst could be employed to deliver the borane (B79455) to one face of the double bond with high enantioselectivity. wikipedia.org The stereochemical outcome would be dictated by the steric and electronic interactions between the substrate and the chiral ligand framework of the catalyst.

The following table illustrates the potential for enantioselective induction in a hypothetical carbonyl-ene reaction involving 8-Chloro-8-nonenenitrile and ethyl glyoxylate, catalyzed by a chiral cobalt-salen complex. libretexts.org

Table 2: Enantioselective Carbonyl-Ene Reaction of 8-Chloro-8-nonenenitrile

| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Co(OAc)₂ (10) | (R,R)-Salen | CH₂Cl₂ | -20 | 75 | 85 |

| 2 | Co(acac)₂ (10) | (S,S)-TIBS-Salen | Toluene | 0 | 88 | 95 |

| 3 | Co(OTf)₂ (5) | (R,R)-Salen | THF | -40 | 65 | 78 |

| 4 | Co(acac)₂ (5) | Racemic Salen | CH₂Cl₂ | -20 | 80 | 0 |

This table presents hypothetical data for illustrative purposes.

The results indicate that the choice of the chiral ligand and the cobalt salt has a profound impact on both the yield and the enantiomeric excess of the product. The sterically hindered TIBS-Co-salen catalyst, in this hypothetical case, provides the highest enantioselectivity. libretexts.org

Diastereoselective reactions can also be envisioned, particularly in reactions that create a second stereocenter. For example, a diastereoselective diboration of the alkene, directed by a neighboring functional group, could lead to the formation of one diastereomer in preference to the other. rsc.org The mechanism of such a reaction would involve the coordination of the directing group to the catalyst, which then delivers the diboron (B99234) reagent to a specific face of the double bond.

Kinetic and Thermodynamic Analysis of Reactions

A thorough understanding of the reactivity of 8-Chloro-8-nonenenitrile necessitates a detailed analysis of the kinetic and thermodynamic parameters that govern its transformations. Such studies provide insights into reaction mechanisms, the stability of intermediates, and the factors that control reaction rates and equilibria.

Computational methods, such as density functional theory (DFT), can be employed to model the reaction pathways and calculate the energetics of various elementary steps. rsc.orgrsc.org For instance, in a nucleophilic substitution reaction at the vinylic carbon, DFT calculations could be used to determine the activation energies for different possible mechanisms, such as an addition-elimination or an elimination-addition pathway.

A hypothetical kinetic study of the azidation of 8-Chloro-8-nonenenitrile with sodium azide is presented below. The reaction is monitored at different temperatures to determine the activation parameters.

Table 3: Kinetic Data for the Azidation of 8-Chloro-8-nonenenitrile

| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 323 | 1.5 x 10⁻⁵ | -11.10 | 0.00310 |

| 333 | 4.2 x 10⁻⁵ | -10.08 | 0.00300 |

| 343 | 1.1 x 10⁻⁴ | -9.11 | 0.00292 |

| 353 | 2.8 x 10⁻⁴ | -8.18 | 0.00283 |

This table presents hypothetical data for illustrative purposes.

From an Arrhenius plot of ln(k) versus 1/T, the activation energy (Ea) for this hypothetical reaction can be calculated to be approximately 85 kJ/mol. The entropy of activation (ΔS‡) could also be determined from the Eyring equation, providing further mechanistic insights. A large negative ΔS‡ would suggest a highly ordered transition state, consistent with a bimolecular reaction.

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, are also crucial for understanding the feasibility and position of equilibrium of a given transformation. For example, in a potential cyclization reaction involving the nitrile group, the thermodynamic stability of the resulting cyclic product relative to the starting material would determine the favorability of the reaction.

Exploration of Photochemical and Electrochemical Reaction Pathways

Beyond traditional thermal reactions, the reactivity of 8-Chloro-8-nonenenitrile can be explored through photochemical and electrochemical methods. These approaches can open up unique reaction pathways and provide access to novel molecular architectures.

Photochemical reactions of alkenes can lead to a variety of transformations, including cis-trans isomerization, cyclization, and rearrangement. slideshare.net In the case of 8-Chloro-8-nonenenitrile, irradiation with UV light could potentially induce a [2+2] cycloaddition reaction with another alkene, or an intramolecular cyclization if a suitable interacting moiety is present. The presence of the nitrile group might also influence the photochemical behavior, potentially leading to specific excited-state reactivity. rsc.org For instance, direct irradiation of an α,β-unsaturated γ,δ-epoxy nitrile has been shown to lead to products arising from a carbonyl ylide or a carbene intermediate. rsc.org

The following table presents hypothetical quantum yields for the photochemical isomerization of 8-Chloro-8-nonenenitrile under different conditions.

Table 4: Quantum Yields for Photochemical Isomerization of 8-Chloro-8-nonenenitrile

| Wavelength (nm) | Sensitizer | Solvent | Quantum Yield (Φ) |

| 254 | None | Hexane | 0.35 |

| 300 | Acetone (B3395972) | Acetonitrile | 0.62 |

| 350 | Benzophenone | Benzene | 0.51 |

| 254 | None | Methanol | 0.32 |

This table presents hypothetical data for illustrative purposes.

The data suggests that the isomerization can proceed via direct irradiation or through triplet sensitization, with the quantum yield being dependent on the specific conditions.

Electrochemical methods can also be employed to investigate the redox properties of 8-Chloro-8-nonenenitrile and to drive unique chemical transformations. The chloroalkene moiety is susceptible to electrochemical reduction, which could lead to dehalogenation or the formation of radical intermediates that can participate in subsequent reactions. nih.govresearchgate.net The nitrile group, while generally more difficult to reduce, could also be involved in electrochemical processes, particularly in the presence of suitable mediators. researchgate.net

A cyclic voltammetry study of 8-Chloro-8-nonenenitrile could reveal its reduction potential and provide information about the stability of the resulting radical anion. Electrochemical reduction in the presence of a proton source could lead to the formation of 8-nonenenitrile, while in the absence of a proton source, dimerization or other coupling reactions might occur. The degradation rates of chlorinated alkenes have been shown to increase with a decreasing number of chlorine atoms, suggesting a specific reaction mechanism for their electrochemical reduction. nih.gov

Chemical Transformations and Synthetic Applications of 8 Chloro 8 Nonenenitrile

Alkene Functionalization and Derivatization

The carbon-carbon double bond in 8-chloro-8-nonenenitrile is a key site for functionalization, allowing for the introduction of new atoms and the construction of cyclic systems.

Olefin Metathesis and Cycloaddition Reactions (e.g., Diels-Alder)

Olefin Metathesis: This powerful class of reactions enables the formation of new carbon-carbon double bonds. sigmaaldrich.com 8-Chloro-8-nonenenitrile can participate in cross-metathesis (CM) with other alkenes to generate new, more complex unsaturated compounds. Ring-closing metathesis (RCM) is also a possibility if the molecule is first elaborated to contain a second, non-conjugated double bond. These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, which are known for their tolerance to various functional groups, including nitriles and halides. mdpi.comraineslab.com

| Reaction Type | Partner Olefin | Catalyst Example | Potential Product |

| Cross-Metathesis | Styrene | Grubbs' 2nd Gen. | 1-chloro-1-phenyl-1,9-decadiene-10-nitrile |

| Cross-Metathesis | Methyl Acrylate | Hoveyda-Grubbs' 2nd Gen. | Methyl 10-chloro-10-cyano-2,9-decadienoate |

Cycloaddition Reactions: The alkene in 8-chloro-8-nonenenitrile can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. nih.govmasterorganicchemistry.com This reaction involves the concerted interaction of the dienophile with a conjugated diene. wikipedia.orgyoutube.com The presence of the electron-withdrawing chloro and nitrile groups can influence the dienophile's reactivity, potentially requiring thermal or Lewis acid-catalyzed conditions to proceed efficiently. masterorganicchemistry.comkhanacademy.org

| Diene | Reaction Condition | Product Class |

| 1,3-Butadiene | Thermal (Heat) | 4-(8-cyanoheptyl)-4-chlorocyclohexene |

| Cyclopentadiene | Lewis Acid (e.g., AlCl₃) | 2-(8-cyanoheptyl)-2-chlorobicyclo[2.2.1]hept-5-ene |

| Danishefsky's Diene | Thermal (Heat) | Substituted cyclohexenone derivative (after hydrolysis) |

Hydrofunctionalization and Oxidation Reactions

Hydrofunctionalization: These reactions involve the addition of H-X across the double bond. The specific reaction and conditions dictate the regiochemical outcome. For instance, hydroboration-oxidation would be expected to yield the anti-Markovnikov alcohol, placing the hydroxyl group on the terminal carbon. Conversely, acid-catalyzed hydration or hydrohalogenation would likely follow Markovnikov's rule.

Oxidation Reactions: The double bond can be readily oxidized to introduce oxygen-containing functional groups. Epoxidation with a peroxy acid like m-CPBA would form an epoxide. Dihydroxylation using reagents such as osmium tetroxide or cold, dilute potassium permanganate (B83412) would yield a diol. More aggressive oxidation, such as ozonolysis followed by a reductive or oxidative workup, would cleave the double bond entirely, yielding an aldehyde or carboxylic acid, respectively.

Nitrile Group Conversions

The nitrile group is a versatile functional handle that can be converted into several other important nitrogen- and oxygen-containing functional groups. researchgate.net

Synthesis of Carboxylic Acids, Amides, and Esters

The cyano group can be readily transformed into carboxylic acid derivatives through hydrolysis.

Carboxylic Acids: Complete hydrolysis of the nitrile under acidic (e.g., H₂O, H₂SO₄) or basic (e.g., NaOH, H₂O, followed by H₃O⁺ workup) conditions yields the corresponding carboxylic acid. mnstate.eduorganic-chemistry.orgyoutube.comgoogle.com This reaction provides a direct route to 9-chloro-8-decenoic acid.

Amides: Partial hydrolysis of the nitrile, often achieved under carefully controlled acidic or basic conditions, can stop at the amide stage, yielding 8-chloro-8-nonenamide. researchgate.netresearchgate.net

Esters: Esters can be synthesized from the nitrile-derived carboxylic acid via Fischer esterification with an alcohol in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net Direct conversion of the nitrile to an ester is also possible under specific alcoholysis conditions. nuph.edu.ua

| Starting Material | Reagents | Product |

| 8-Chloro-8-nonenenitrile | H₃O⁺, Heat | 9-Chloro-8-decenoic acid |

| 8-Chloro-8-nonenenitrile | H₂O₂, NaOH | 8-Chloro-8-nonenamide |

| 9-Chloro-8-decenoic acid | Ethanol, H₂SO₄ | Ethyl 9-chloro-8-decenoate |

Reduction to Amines and Imine Derivatives

The nitrile group can be reduced to provide access to primary amines or be used to generate imine intermediates.

Reduction to Amines: The nitrile can be fully reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel. This would produce 9-chloro-8-nonen-1-amine.

Imine Derivatives: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group forms an intermediate imine salt. nih.gov This intermediate can then be hydrolyzed with aqueous acid to produce a ketone or be further reduced to a secondary amine, offering a pathway to more complex amine structures. researchgate.netresearchgate.net

Reactivity of the Chlorinated Carbon

The vinyl chloride moiety presents its own set of synthetic opportunities. While generally unreactive towards traditional Sₙ1 and Sₙ2 nucleophilic substitution reactions, the chlorinated carbon is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Key examples of such reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst.

Stille Coupling: Reaction with an organostannane compound, also catalyzed by palladium.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.

These coupling reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.

| Coupling Reaction | Reagent | Catalyst System | Potential Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base | 8-Phenyl-8-nonenenitrile |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 8-Vinyl-8-nonenenitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 8-Phenylethynyl-8-nonenenitrile |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki)

No specific studies detailing the Sonogashira, Heck, or Suzuki coupling of 8-Chloro-8-nonenenitrile were found. While vinyl chlorides are a known class of substrates for these palladium-catalyzed reactions, the reactivity and outcomes for this specific long-chain alkenenitrile have not been reported. rsc.orgthalesnano.comunibo.it Research in this area would be necessary to determine optimal conditions, catalyst systems, and the scope of coupling partners.

Nucleophilic Displacement Reactions for Heteroatom Incorporation

There is no available data on the nucleophilic displacement of the chlorine atom in 8-Chloro-8-nonenenitrile for the incorporation of heteroatoms. Such reactions would theoretically allow for the synthesis of derivatives containing oxygen, nitrogen, or sulfur at the C8 position, but experimental evidence is lacking.

Elimination Reactions for Conjugated Systems

The potential for 8-Chloro-8-nonenenitrile to undergo elimination reactions (dehydrohalogenation) to form conjugated diene systems has not been documented. This transformation would yield a valuable conjugated nitrile, but conditions to achieve this have not been reported in the literature.

Role as a Key Synthetic Intermediate

Given the lack of information on its chemical transformations, the role of 8-Chloro-8-nonenenitrile as a key synthetic intermediate is not established in the public domain.

Building Block in Total Synthesis of Complex Molecular Architectures

No instances of 8-Chloro-8-nonenenitrile being used as a building block in the total synthesis of natural products or other complex molecular architectures have been published. Its potential utility in this area remains unexplored.

Precursor for Advanced Polymeric Materials and Specialty Monomers

There is no evidence to suggest that 8-Chloro-8-nonenenitrile has been investigated as a monomer or precursor for the development of polymeric materials. kowachemical.com Its potential for polymerization via its alkene or nitrile functionalities has not been a subject of published research.

Computational and Theoretical Investigations of 8 Chloro 8 Nonenenitrile

Spectroscopic Property Predictions and Assignment of Reaction Intermediates

There are no available computational predictions of spectroscopic data (such as IR, NMR, or UV-Vis spectra) for 8-Chloro-8-nonenenitrile or its potential reaction intermediates.

It is important to note that while the methodologies mentioned in the requested outline are standard in computational chemistry, the generation of data for a previously unstudied molecule requires original research. At present, it appears that 8-Chloro-8-nonenenitrile has not been the subject of such focused computational investigation.

Development of Structure-Reactivity Relationships using Cheminformatics

Cheminformatics provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRR), enabling the prediction of chemical behavior based on molecular structure. For a molecule like 8-chloro-8-nonenenitrile, which possesses both a vinyl chloride moiety and a nitrile group, these approaches can elucidate the interplay of electronic and steric factors governing its reactivity. While specific experimental reactivity data for 8-chloro-8-nonenenitrile is not extensively available in the literature, we can outline the established cheminformatics methodologies that would be applied to develop predictive models for its reactivity.

The core of a QSRR study involves calculating a series of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors are then used to build a mathematical model that correlates them with an observed reactivity parameter (e.g., a reaction rate constant).

Molecular Descriptor Calculation

For a systematic study of 8-chloro-8-nonenenitrile and its analogues, a range of descriptors would be calculated to capture the key structural features influencing reactivity. These descriptors are typically categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and connectivity. For a series of related haloalkenenitriles, these might include molecular weight, atom counts, and bond counts.

Topological Descriptors: These numerical indices describe the atomic connectivity in the molecule. Wiener and Randić indices, for example, quantify molecular branching, which can be correlated with steric hindrance around the reactive sites—the double bond and the nitrile group.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide deep insight into the electronic properties of the molecule. For 8-chloro-8-nonenenitrile, key descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity in pericyclic reactions and susceptibility to nucleophilic or electrophilic attack. scielo.br The LUMO energy, in particular, would be a crucial descriptor for predicting the susceptibility of the β-carbon to Michael addition. nih.gov

Atomic Charges: The partial charges on the atoms of the vinyl chloride and nitrile groups indicate the most likely sites for nucleophilic or electrophilic attack. The electrophilic character of the carbon atom in the nitrile group is a key determinant of its reactivity. nih.gov

The following table illustrates a hypothetical set of calculated descriptors for 8-chloro-8-nonenenitrile.

| Descriptor Category | Descriptor Name | Hypothetical Value | Potential Reactivity Implication |

| Constitutional | Molecular Weight | 171.66 g/mol | General property, used in correlation studies |

| Topological | Wiener Index | 120 | Relates to molecular compactness and steric effects |

| Quantum-Chemical | HOMO Energy | -9.5 eV | Relates to susceptibility to electrophilic attack |

| Quantum-Chemical | LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |

| Quantum-Chemical | Charge on C8 | +0.05 | Potential site for nucleophilic attack |

| Quantum-Chemical | Charge on C9 (Nitrile C) | +0.15 | Electrophilic center for reactions at the nitrile |

Quantitative Structure-Reactivity Relationship (QSAR) Model Development

Once descriptors are calculated for a training set of molecules with known reactivity data, a QSAR model can be developed using statistical methods. nih.gov The goal is to create a robust equation that can predict the reactivity of new, untested compounds.

For instance, one might investigate the susceptibility of a series of α,β-unsaturated nitriles to nucleophilic addition. fiveable.mefiveable.me A hypothetical QSAR model for predicting the reaction rate constant (log k) could take the following linear form:

log k = β₀ + β₁ (LUMO Energy) + β₂ (Charge on C8) + β₃ (Wiener Index)

In this equation, the β coefficients are determined through regression analysis of the training set data. A positive coefficient for the LUMO energy term would suggest that a lower LUMO energy enhances reactivity, which is consistent with frontier molecular orbital theory for nucleophilic attack. scielo.br

The table below presents hypothetical data for a small set of related unsaturated nitriles, which could be used to develop such a QSAR model.

| Compound | log k (Experimental) | LUMO Energy (eV) | Charge on β-Carbon | Wiener Index |

| 8-Chloro-8-nonenenitrile | -2.5 | -0.80 | +0.05 | 120 |

| 8-Fluoro-8-nonenenitrile | -2.2 | -0.75 | +0.08 | 120 |

| 8-Bromo-8-nonenenitrile | -2.8 | -0.85 | +0.04 | 120 |

| 9-Chloro-9-decenenitrile | -2.6 | -0.82 | +0.05 | 154 |

The development of such QSAR models is crucial for rational chemical design. nih.gov By understanding which structural features, encoded by the descriptors, have the most significant impact on reactivity, chemists can computationally screen and prioritize new candidate molecules with desired reactivity profiles without the need for extensive empirical synthesis and testing. chemrxiv.org This approach is particularly valuable for understanding the reactivity of functional groups like nitriles, where electronic modulation can significantly alter their behavior as electrophiles. nih.govresearchgate.net

Future Research Directions and Emerging Applications

Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to 8-chloro-8-nonenenitrile is a primary focus of future research. Current synthetic methods may rely on stoichiometric reagents or harsh reaction conditions. Future endeavors will likely concentrate on catalytic approaches that offer higher atom economy, reduce waste, and operate under milder conditions.

One promising avenue is the use of transition-metal catalysis for the selective functionalization of long-chain hydrocarbons. For instance, research into late-stage C-H functionalization could provide a more direct and efficient synthesis. Catalytic systems based on earth-abundant metals like iron, copper, and nickel are of particular interest due to their low cost and reduced toxicity compared to precious metal catalysts. The development of catalysts that can selectively introduce both the nitrile and the chloroalkene functionalities in a single-pot or tandem reaction would represent a significant advancement in the synthesis of this and related compounds.

Furthermore, photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis. These methods can enable novel reaction pathways and often proceed under ambient temperature and pressure, contributing to more sustainable chemical processes. Research into photocatalytic hydrocyanation or chlorination of alkyne precursors could offer a green alternative for the synthesis of 8-chloro-8-nonenenitrile.

A summary of potential catalytic systems for the synthesis of 8-chloro-8-nonenenitrile is presented in the table below.

| Catalytic System | Potential Advantages | Research Focus |

| Earth-Abundant Metal Catalysis | Low cost, reduced toxicity, high abundance. | Development of Fe, Cu, or Ni catalysts for selective C-H functionalization. |

| Photocatalysis | Mild reaction conditions, use of light as a reagent. | Light-driven hydrocyanation and chlorination reactions. |

| Electrocatalysis | Avoids stoichiometric oxidants/reductants, high control. | Electrochemical synthesis from readily available precursors. |

| Tandem Catalysis | Increased efficiency, reduced purification steps. | Single-pot reactions for the introduction of both functional groups. |

Advanced Spectroscopic and In Situ Mechanistic Probes

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 8-chloro-8-nonenenitrile is crucial for optimizing existing protocols and discovering new reactivity. Advanced spectroscopic techniques and in situ monitoring are expected to play a pivotal role in these investigations.

For example, in situ infrared (IR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics and catalyst behavior. The use of techniques such as ReactIR™ could allow for the direct observation of transient species, helping to elucidate complex reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like two-dimensional NMR (e.g., COSY, HMBC), will continue to be essential for the unambiguous characterization of 8-chloro-8-nonenenitrile and its derivatives. Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) could be employed to study intermolecular interactions and the formation of supramolecular assemblies in solution.

Future research will also likely involve the use of computational chemistry, in conjunction with experimental data, to model reaction mechanisms and predict the outcomes of new transformations. Density Functional Theory (DFT) calculations, for instance, can be used to investigate transition state geometries and activation energies, providing a theoretical framework for understanding the reactivity of 8-chloro-8-nonenenitrile.

Exploitation in Advanced Materials Chemistry

The bifunctional nature of 8-chloro-8-nonenenitrile makes it a versatile building block for the synthesis of advanced materials. The vinyl chloride group can participate in polymerization reactions, while the nitrile group can be subjected to a variety of chemical transformations or can impart specific properties to the resulting material.

One area of potential application is in the development of functional polymers. The incorporation of 8-chloro-8-nonenenitrile as a monomer or comonomer could lead to polymers with enhanced properties, such as improved thermal stability, chemical resistance, or adhesion. The nitrile group, for instance, is known to increase the dielectric constant of materials, making such polymers potentially useful in electronic applications.

The reactivity of the nitrile group also opens up possibilities for post-polymerization modification. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, allowing for the fine-tuning of the polymer's properties and the introduction of new functionalities. This could lead to the development of "smart" materials that respond to external stimuli.

Furthermore, 8-chloro-8-nonenenitrile could serve as a precursor for the synthesis of specialty chemicals and pharmaceuticals. The long carbon chain provides a hydrophobic backbone, while the two functional groups offer handles for further chemical modification.

| Potential Application Area | Role of 8-Chloro-8-nonenenitrile | Resulting Material Properties |

| Functional Polymers | Monomer or comonomer in polymerization reactions. | Enhanced thermal stability, chemical resistance, high dielectric constant. |

| "Smart" Materials | Platform for post-polymerization modification. | Stimuli-responsive materials with tunable properties. |

| Specialty Chemicals | Versatile intermediate for organic synthesis. | Precursor to pharmaceuticals, agrochemicals, and other fine chemicals. |

Integration with Machine Learning for Reaction Prediction and Design

The field of chemistry is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). These tools have the potential to significantly accelerate the discovery and optimization of chemical reactions and materials. In the context of 8-chloro-8-nonenenitrile, ML could be applied in several ways.

ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. This could be used to identify the optimal reaction conditions for the synthesis of 8-chloro-8-nonenenitrile or to predict the products of its reactions with other reagents. This predictive capability can save significant time and resources in the laboratory by prioritizing experiments that are most likely to be successful.

Furthermore, generative models can be used to design new molecules with desired properties. By inputting a set of target properties, such as high thermal stability or a specific dielectric constant, a generative model could propose novel polymer structures based on 8-chloro-8-nonenenitrile. This approach could lead to the discovery of new materials with tailored functionalities.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing 8-Chloro-8-nonenenitrile with high reproducibility?

- Methodological Answer : Follow a protocol emphasizing precise stoichiometry, solvent selection, and reaction temperature control. Document each step (e.g., nitrile formation, chlorination) with spectral validation (e.g., H NMR, IR) for intermediates and final products. Ensure purity via column chromatography or recrystallization, and cross-validate with melting point or GC-MS .

- Key Considerations : Include detailed characterization data (e.g., C NMR, elemental analysis) for novel compounds, referencing IUPAC nomenclature guidelines .

Q. How can researchers validate the identity of 8-Chloro-8-nonenenitrile when commercial reference standards are unavailable?

- Methodological Answer : Use comparative spectral analysis (e.g., IR for nitrile stretching at ~2200–2260 cm, H NMR for allylic chlorination patterns). Cross-reference with computational methods (e.g., DFT-calculated C chemical shifts) and literature data for analogous compounds .

Q. What safety protocols are essential for handling 8-Chloro-8-nonenenitrile in laboratory settings?

- Methodological Answer : Implement hazard controls per CI guidelines (e.g., fume hoods, PPE for chlorinated compounds). Monitor vapor exposure using OSHA-approved methods and dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of 8-Chloro-8-nonenenitrile?

- Methodological Answer : Employ design-of-experiment (DoE) approaches to test variables (e.g., catalyst loading, solvent polarity). Use LC-MS or F NMR (if fluorinated analogs exist) to track byproduct formation. Statistical tools (e.g., ANOVA) can identify significant factors .

- Data Interpretation : Compare kinetic studies (e.g., Arrhenius plots) to elucidate temperature-dependent selectivity .

Q. How should contradictory spectral data (e.g., H NMR vs. C NMR) for 8-Chloro-8-nonenenitrile be resolved?

- Methodological Answer : Re-examine sample purity (e.g., via HPLC) and solvent effects. Use 2D NMR techniques (e.g., HSQC, COSY) to assign ambiguous signals. Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational strategies are effective for predicting the reactivity of 8-Chloro-8-nonenenitrile in nucleophilic substitution reactions?

- Methodological Answer : Apply DFT (e.g., Gaussian, ORCA) to model transition states and calculate activation energies. Validate with experimental kinetics (e.g., Eyring plots) and Hammett correlations for substituent effects .

Q. How can researchers design a robust pharmacological study to evaluate 8-Chloro-8-nonenenitrile’s bioactivity?

- Methodological Answer : Use dose-response assays (e.g., IC/EC) with positive/negative controls. Validate cytotoxicity via MTT assays and ensure GLP compliance. Include statistical power analysis to determine sample size .

Data Management & Ethics

Q. What are best practices for managing and sharing spectral data for 8-Chloro-8-nonenenitrile?

- Methodological Answer : Archive raw data (e.g., Bruker NMR files) in repositories like PubChem or ChemSpider. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and include metadata (e.g., solvent, temperature) .

Q. How can researchers address ethical concerns when collaborating internationally on 8-Chloro-8-nonenenitrile studies?

- Methodological Answer : Align with Montreal Statement on Research Integrity, ensuring compliance with local safety/ethics regulations. Document IRB approvals and data ownership agreements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.